{[4-(Benzyloxy)phenyl]methyl}(diphenylmethyl)amine
Overview
Description
{[4-(Benzyloxy)phenyl]methyl}(diphenylmethyl)amine is an organic compound that features a complex aromatic structure It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a diphenylmethylamine moiety
Mechanism of Action
Target of Action
It is known that similar compounds can target enzymes like leukotriene a-4 hydrolase .
Mode of Action
It’s known that benzylic compounds can undergo reactions at the benzylic position, which can be resonance stabilized . This property might play a role in its interaction with its targets.
Biochemical Pathways
Biogenic amines, which this compound may be related to, can affect a wide range of physiological functions and have a strong pharmacologic effect .
Pharmacokinetics
It’s known that similar compounds can be synthesized using molecular sieves and sonication , which could potentially influence their bioavailability.
Result of Action
Similar compounds have been used in the synthesis of phenyl urea derivatives , which suggests that this compound might also be involved in similar reactions.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of {[4-(Benzyloxy)phenyl]methyl}(diphenylmethyl)amine. Factors such as temperature, pH, and the presence of other compounds can affect its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(Benzyloxy)phenyl]methyl}(diphenylmethyl)amine typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic aromatic substitution reaction, where a benzyloxy group is introduced to a phenyl ring. This is followed by the formation of the diphenylmethylamine moiety through a series of reactions involving amination and reduction steps .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations efficiently .
Chemical Reactions Analysis
Types of Reactions
{[4-(Benzyloxy)phenyl]methyl}(diphenylmethyl)amine undergoes various types of chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding benzoic acids.
Reduction: Reduction reactions can convert certain functional groups within the molecule to more reduced forms.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation at the benzylic position typically yields benzoic acids, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
{[4-(Benzyloxy)phenyl]methyl}(diphenylmethyl)amine has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
N-[4-(benzyloxy)phenyl]glycinamide: Shares the benzyloxyphenyl structure but differs in the amine moiety.
4-(Benzyloxy)phenol: Similar benzyloxy group but lacks the diphenylmethylamine component.
Uniqueness
{[4-(Benzyloxy)phenyl]methyl}(diphenylmethyl)amine is unique due to its combination of a benzyloxy group with a diphenylmethylamine moiety. This structural arrangement provides distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
1,1-diphenyl-N-[(4-phenylmethoxyphenyl)methyl]methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO/c1-4-10-23(11-5-1)21-29-26-18-16-22(17-19-26)20-28-27(24-12-6-2-7-13-24)25-14-8-3-9-15-25/h1-19,27-28H,20-21H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUFUABQHBYFNQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CNC(C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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